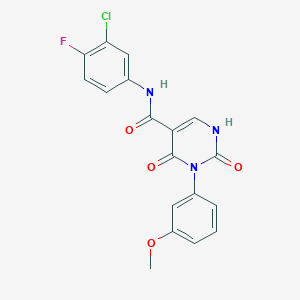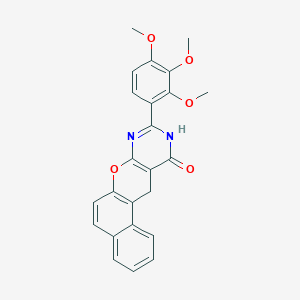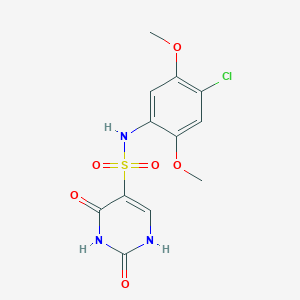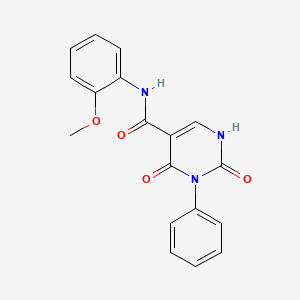![molecular formula C12H10F3N3O4S B11293526 2-hydroxy-4-methyl-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11293526.png)
2-hydroxy-4-methyl-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-4-methyl-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-sulfonamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is notable for its unique structure, which includes a trifluoromethyl group, a sulfonamide group, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-4-methyl-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with 2-cyano-N-(substituted phenyl)ethanamides under microwave-assisted conditions . This reaction is facilitated by the use of catalysts and specific reaction conditions, such as controlled temperature and pressure, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps, such as recrystallization and chromatography, to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-4-methyl-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The trifluoromethyl and sulfonamide groups can participate in substitution reactions, resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
2-hydroxy-4-methyl-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-hydroxy-4-methyl-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The compound’s trifluoromethyl group can enhance its binding affinity to target proteins, while the sulfonamide group can modulate its biological activity .
Comparison with Similar Compounds
Similar Compounds
6-hydroxy-4-methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile: This compound shares a similar pyrimidine ring structure but lacks the trifluoromethyl and sulfonamide groups.
Triazole-pyrimidine hybrids: These compounds have similar biological activities and are used in neuroprotective and anti-inflammatory research.
Uniqueness
The presence of the trifluoromethyl and sulfonamide groups in 2-hydroxy-4-methyl-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-sulfonamide makes it unique compared to other pyrimidine derivatives
Properties
Molecular Formula |
C12H10F3N3O4S |
|---|---|
Molecular Weight |
349.29 g/mol |
IUPAC Name |
6-methyl-2,4-dioxo-N-[2-(trifluoromethyl)phenyl]-1H-pyrimidine-5-sulfonamide |
InChI |
InChI=1S/C12H10F3N3O4S/c1-6-9(10(19)17-11(20)16-6)23(21,22)18-8-5-3-2-4-7(8)12(13,14)15/h2-5,18H,1H3,(H2,16,17,19,20) |
InChI Key |
DZHZJWMGLHQGQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~4~-(3-chloro-4-methoxyphenyl)-N~6~-(2,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11293447.png)
![N~4~-(3,4-dimethylphenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11293454.png)
![[4-(2,4-dimethylphenyl)piperazin-1-yl][5-(3-methoxyphenyl)-1H-pyrazol-3-yl]methanone](/img/structure/B11293462.png)
![7-(4-methoxybenzyl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B11293463.png)
![N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]cyclohexanecarboxamide](/img/structure/B11293469.png)

![N-{2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine](/img/structure/B11293478.png)
![2-[(4-Benzhydrylpiperazino)carbonyl]-1-methylpyrido[1,2-A]pyrrolo[2,3-D]pyrimidin-4(1H)-one](/img/structure/B11293479.png)
![5-({4-[(cyclopentylamino)methyl]-2-methoxyphenoxy}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11293486.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B11293511.png)

![5-amino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11293528.png)

